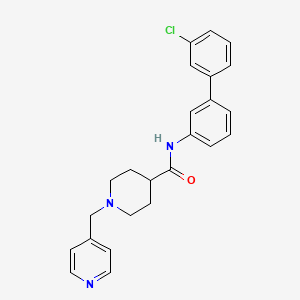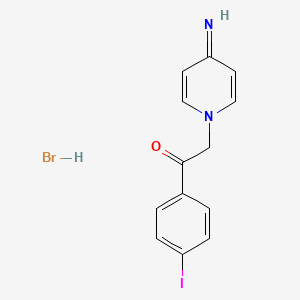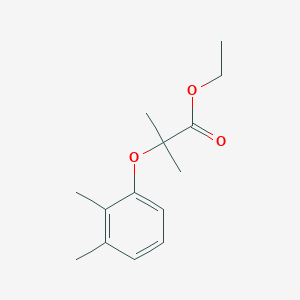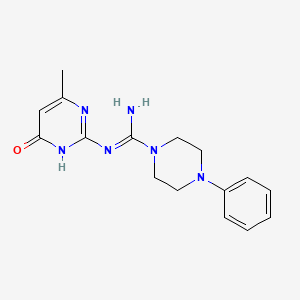
N-(3'-chloro-3-biphenylyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3'-chloro-3-biphenylyl)-1-(4-pyridinylmethyl)-4-piperidinecarboxamide, commonly known as ML204, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. ML204 has been shown to selectively inhibit the activity of the voltage-gated potassium channel Kv1.5, making it a promising candidate for the treatment of various cardiovascular and neurological disorders.
Mecanismo De Acción
ML204 selectively inhibits the activity of Kv1.5 channels by binding to a specific site on the channel. This binding prevents the channel from opening, which reduces the flow of potassium ions out of the cell. This results in a decrease in the repolarization of the cell, which can have various physiological effects depending on the cell type.
Biochemical and Physiological Effects:
The inhibition of Kv1.5 channels by ML204 can have various biochemical and physiological effects depending on the cell type. In cardiovascular cells, the inhibition of Kv1.5 channels by ML204 can lead to a decrease in the contraction rate of the heart, which can be beneficial in the treatment of various cardiovascular disorders. In neuronal cells, the inhibition of Kv1.5 channels by ML204 can lead to a decrease in neuronal excitability, which can be beneficial in the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of ML204 in lab experiments is its selectivity for Kv1.5 channels, which allows for the specific inhibition of these channels without affecting other ion channels. This makes ML204 a valuable tool for studying the physiological and pathological roles of Kv1.5 channels in various cell types.
One of the main limitations of ML204 in lab experiments is its relatively low potency, which can require high concentrations of the compound to achieve significant inhibition of Kv1.5 channels. This can lead to non-specific effects and potential toxicity at higher concentrations.
Direcciones Futuras
There are several future directions for the research and development of ML204. One potential direction is the optimization of the synthesis method to improve the potency and selectivity of the compound. Another potential direction is the development of ML204 analogs with improved pharmacokinetic properties and efficacy.
Another potential direction is the investigation of the therapeutic potential of ML204 in various disease models, including cardiovascular and neurological disorders. This could involve the use of animal models to study the effects of ML204 on disease progression and symptomatology.
Overall, ML204 is a promising small molecule inhibitor with potential therapeutic applications in various scientific research fields. Further research and development of this compound could lead to the development of novel treatments for various diseases.
Métodos De Síntesis
The synthesis of ML204 involves several steps, including the preparation of the key intermediate 3'-chloro-3-biphenylcarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 4-pyridinemethanol to form the corresponding ester, which is then reduced to the primary alcohol. The final step involves the reaction of the primary alcohol with piperidinecarboxylic acid to form ML204.
Aplicaciones Científicas De Investigación
ML204 has been extensively studied in various scientific research fields, including cardiovascular and neurological research. In cardiovascular research, ML204 has been shown to inhibit the activity of Kv1.5 channels, which are responsible for regulating the rhythmic contractions of the heart. This makes ML204 a potential candidate for the treatment of various cardiovascular disorders, including atrial fibrillation and heart failure.
In neurological research, ML204 has been shown to inhibit the activity of Kv1.5 channels in the brain, which are involved in regulating neuronal excitability. This makes ML204 a potential candidate for the treatment of various neurological disorders, including epilepsy and neuropathic pain.
Propiedades
IUPAC Name |
N-[3-(3-chlorophenyl)phenyl]-1-(pyridin-4-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O/c25-22-5-1-3-20(15-22)21-4-2-6-23(16-21)27-24(29)19-9-13-28(14-10-19)17-18-7-11-26-12-8-18/h1-8,11-12,15-16,19H,9-10,13-14,17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTPDVJJWTODFTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC(=C2)C3=CC(=CC=C3)Cl)CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B5968566.png)


![methyl 4-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzoate](/img/structure/B5968587.png)
![6-(3-chlorophenyl)-N-(cyclopropylmethyl)-N-propylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5968591.png)
![N-[4-(aminosulfonyl)phenyl]-2-(2-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B5968610.png)
![1-[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5968620.png)
![7-chloro-3-[2-(tetrahydro-2H-pyran-2-yl)ethyl]quinazolin-4(3H)-one](/img/structure/B5968633.png)
![dimethyl 4-[4-(benzyloxy)phenyl]-1-(3,4-dimethoxybenzyl)-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5968635.png)
![7'-amino-1-(2-fluorobenzyl)-2'-[(3-fluorobenzyl)thio]-2,4'-dioxo-1,2,4',8'-tetrahydro-3'H-spiro[indole-3,5'-pyrido[2,3-d]pyrimidine]-6'-carbonitrile](/img/structure/B5968639.png)

![N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B5968656.png)
![4-{3-[(2-bromobenzyl)oxy]-4-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B5968663.png)
![(2-{[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-2,3-dihydro-1H-inden-2-yl)dimethylamine](/img/structure/B5968664.png)